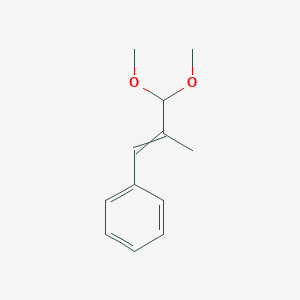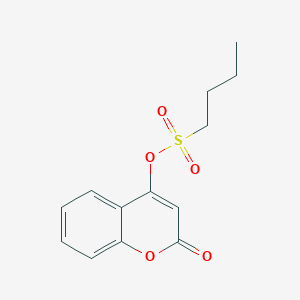
2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate typically involves the reaction of benzopyran derivatives with butane-1-sulfonate under specific conditions. One common method involves the use of chloromethylated and hydroxymethylated benzopyran derivatives, which are then reacted with butane-1-sulfonate in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzopyran compounds .
Aplicaciones Científicas De Investigación
2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Known for its use in medicinal chemistry and biological studies.
B-(2-Oxo-2H-1-benzopyran-7-yl)boronic Acid: Utilized in organic synthesis and material science.
Uniqueness
2-Oxo-2H-1-benzopyran-4-yl butane-1-sulfonate stands out due to its unique structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Propiedades
Número CAS |
676515-69-8 |
|---|---|
Fórmula molecular |
C13H14O5S |
Peso molecular |
282.31 g/mol |
Nombre IUPAC |
(2-oxochromen-4-yl) butane-1-sulfonate |
InChI |
InChI=1S/C13H14O5S/c1-2-3-8-19(15,16)18-12-9-13(14)17-11-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3 |
Clave InChI |
TWWXUKZUVVLNTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)OC1=CC(=O)OC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)
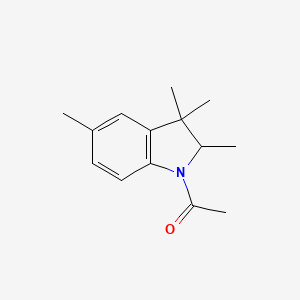
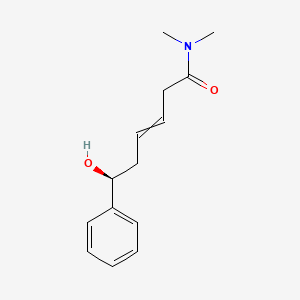
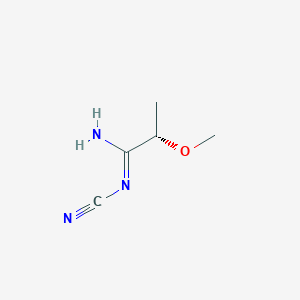
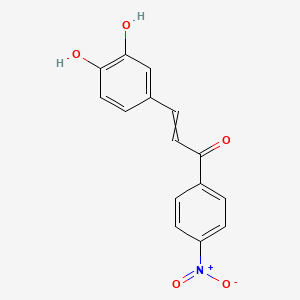
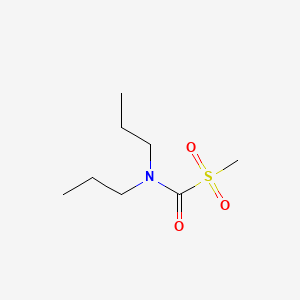

![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)
